(S)-methyl 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate (S)-methyl 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 69614-04-6
VCID: VC0051662
InChI: InChI=1S/C8H9N3O3/c1-14-7(12)6-2-5-3-9-4-11(5)8(13)10-6/h3-4,6H,2H2,1H3,(H,10,13)
SMILES: COC(=O)C1CC2=CN=CN2C(=O)N1
Molecular Formula: C8H9N3O3
Molecular Weight: 195.18 g/mol

(S)-methyl 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate

CAS No.: 69614-04-6

Reference Standards

VCID: VC0051662

Molecular Formula: C8H9N3O3

Molecular Weight: 195.18 g/mol

(S)-methyl 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate - 69614-04-6

CAS No. 69614-04-6
Product Name (S)-methyl 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate
Molecular Formula C8H9N3O3
Molecular Weight 195.18 g/mol
IUPAC Name methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate
Standard InChI InChI=1S/C8H9N3O3/c1-14-7(12)6-2-5-3-9-4-11(5)8(13)10-6/h3-4,6H,2H2,1H3,(H,10,13)
Standard InChIKey MSWBJDHMQDISQH-LURJTMIESA-N
Isomeric SMILES COC(=O)[C@@H]1CC2=CN=CN2C(=O)N1
SMILES COC(=O)C1CC2=CN=CN2C(=O)N1
Canonical SMILES COC(=O)C1CC2=CN=CN2C(=O)N1
Synonyms (7S)-5,6,7,8-Tetrahydro-5-oxo-Imidazo[1,5-c]pyrimidine-7-carboxylic Acid Methyl Ester;
PubChem Compound 317586
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator